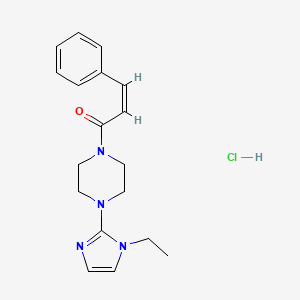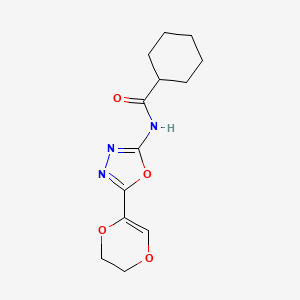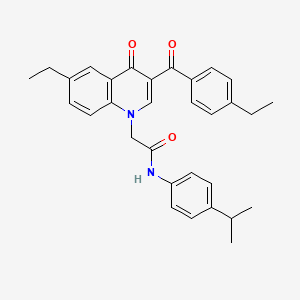
2-(6-乙基-3-(4-乙基苯甲酰)-4-氧代喹啉-1(4H)-基)-N-(4-异丙基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The synthesis and study of quinoline derivatives have been a significant area of research due to their potential in various biological applications. Quinolines and their derivatives are known for their antimicrobial, anticancer, and various other pharmacological activities. This makes the synthesis and analysis of such compounds, including quinoline acetamides, of great interest to researchers.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, Kobayashi et al. (2007) described the synthesis of isoquinolin-1-ylidene acetamides through iodine-mediated cyclization of vinylphenyl propenamides, a method that could potentially be adapted for the synthesis of complex quinoline acetamides (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is typically confirmed using spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, Khan et al. (2010) employed these methods to determine the structures of novel unsymmetrical quinazolinoyl aryl acetamidines, showcasing the importance of these techniques in analyzing the molecular structure of complex organic compounds (Khan et al., 2010).
Chemical Reactions and Properties
The chemical properties of quinoline derivatives can vary widely depending on their specific functional groups. Mehta et al. (2019) synthesized quinazolin-3(4H)-yl acetamide derivatives and evaluated their antimicrobial and anticancer activities, demonstrating the diverse chemical reactivity and potential applications of these compounds (Mehta et al., 2019).
科学研究应用
抗微生物应用
- 已合成喹唑啉衍生物,并对其针对各种细菌和真菌菌株的抗微生物活性进行了评估。这些化合物表现出潜力作为抗菌和抗真菌剂,对大肠杆菌、金黄色葡萄球菌、铜绿假单胞菌和白念珠菌等微生物表现出显著活性(Desai et al., 2007)。
抗肿瘤活性
- 设计并合成了新型系列的3-苄基取代的4(3H)-喹唑啉酮,展示了广谱的抗肿瘤活性。一些化合物对特定癌细胞系表现出选择性活性,包括中枢神经系统、肾脏和乳腺癌细胞系以及白血病细胞系,表明它们在癌症治疗中的潜力(Al-Suwaidan et al., 2016)。
抗炎和镇痛活性
- 合成各种喹啉和喹唑啉衍生物与镇痛和抗炎活性相关联,表明它们在开发用于疼痛和炎症管理的新治疗剂方面具有潜力。某些化合物表现出与已知止痛药相当的镇痛效果,并在模型测试中显示出抗炎效果(Yusov et al., 2019)。
结构和荧光性质
- 对基于喹啉的酰胺的结构方面进行的研究揭示了它们的性质,包括结晶盐和宿主-客体复合物的形成。这些结构性质对它们在材料科学和荧光研究中的应用具有重要意义,有助于发展荧光材料和传感器(Karmakar et al., 2007)。
属性
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O3/c1-5-21-7-10-24(11-8-21)30(35)27-18-33(28-16-9-22(6-2)17-26(28)31(27)36)19-29(34)32-25-14-12-23(13-15-25)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMLSIUHRAJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

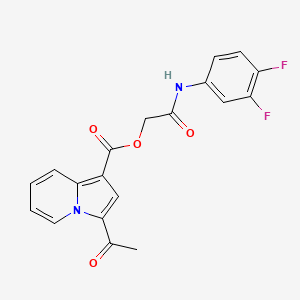
![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
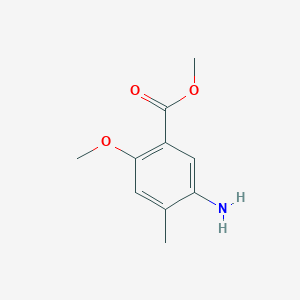
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

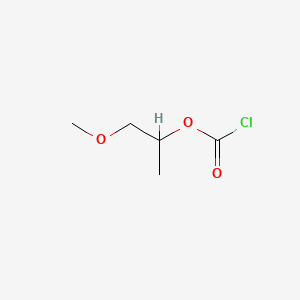
![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
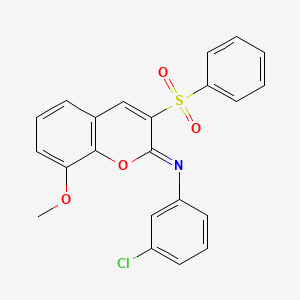
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)
